molecular formula C21H25NO4 B3753440 propyl 3-{[4-(4-methylphenoxy)butanoyl]amino}benzoate

propyl 3-{[4-(4-methylphenoxy)butanoyl]amino}benzoate

Cat. No.: B3753440
M. Wt: 355.4 g/mol
InChI Key: KYKGUMUDMQPIPL-UHFFFAOYSA-N
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Description

This compound is an ester, which is a class of organic compounds that react with water to produce alcohols and organic or inorganic acids . Esters are derived from carboxylic acids and alcohols . They are characterized by a carbonyl adjacent to an ether group .


Molecular Structure Analysis

The molecular structure of an ester involves a carbonyl (C=O) and an ether (R-O-R’) group . The “propyl” part of the name suggests a three-carbon chain attached to the oxygen of the ester group. The “{[4-(4-methylphenoxy)butanoyl]amino}benzoate” part suggests a benzene ring (benzoate) attached to the carbonyl carbon of the ester group, with an amino group attached to the 3rd carbon of the benzene ring.


Chemical Reactions Analysis

Esters undergo a variety of reactions, including acid and base hydrolysis, reduction, and reactions with Grignard reagents . The specific reactions that this compound would undergo depend on the conditions and reagents present.


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. Esters generally have lower boiling points than corresponding carboxylic acids or alcohols. They are often sweet-smelling and are commonly used in fragrances and flavorings .

Mechanism of Action

The mechanism of action of an organic compound refers to how it behaves in a chemical reaction. This typically depends on the functional groups present in the molecule. For esters, reactions typically involve nucleophilic attack on the carbonyl carbon, followed by cleavage of the C-O bond .

Properties

IUPAC Name

propyl 3-[4-(4-methylphenoxy)butanoylamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO4/c1-3-13-26-21(24)17-6-4-7-18(15-17)22-20(23)8-5-14-25-19-11-9-16(2)10-12-19/h4,6-7,9-12,15H,3,5,8,13-14H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYKGUMUDMQPIPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(=O)C1=CC(=CC=C1)NC(=O)CCCOC2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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